4-(1-Hydroxyhept-2-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyhept-2-en-1-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a heptenyl chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a suitable benzonitrile derivative with a heptenyl precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of hydroxylamine hydrochloride in the presence of a base can lead to the formation of the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyhept-2-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzonitrile group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the nitrile group can yield an amine .
Scientific Research Applications
4-(1-Hydroxyhept-2-en-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile include:
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Hydroxybenzonitrile: A compound with a hydroxyl group attached to the benzene ring along with the nitrile group.
Uniqueness
The uniqueness of this compound lies in its heptenyl chain with a hydroxyl group, which provides additional functional groups for chemical reactions and potential biological interactions. This structural feature distinguishes it from simpler benzonitrile derivatives and enhances its versatility in scientific research .
Properties
CAS No. |
220583-43-7 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-hydroxyhept-2-enyl)benzonitrile |
InChI |
InChI=1S/C14H17NO/c1-2-3-4-5-6-14(16)13-9-7-12(11-15)8-10-13/h5-10,14,16H,2-4H2,1H3 |
InChI Key |
HDFAAWHNOIKMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.